methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate
Description
Methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a dihydrobenzothiazole core fused with a carboxylate ester group at position 6. The (2E)-configuration indicates the stereochemistry of the imino group, which is substituted with a 2-iodobenzoyl moiety. The 3-ethyl group and iodine atom contribute to its steric and electronic properties, distinguishing it from simpler benzothiazole analogs.
Properties
IUPAC Name |
methyl 3-ethyl-2-(2-iodobenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3S/c1-3-21-14-9-8-11(17(23)24-2)10-15(14)25-18(21)20-16(22)12-6-4-5-7-13(12)19/h4-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVQUNHXZZOOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common route involves the condensation of 2-iodobenzoic acid with ethylamine to form an intermediate, which is then cyclized with 2-mercaptobenzothiazole under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodobenzoyl Group
The 2-iodobenzoyl substituent undergoes copper-catalyzed Ullmann-type coupling reactions. For example:
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S-Arylation : In optimized conditions (CuBr, EtN, DMF, 60°C), the iodine atom participates in intramolecular S-arylation to form benzothiolane derivatives (Table 1) .
| Entry | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI | KOBu | DMF | 60 | 77 |
| 2 | CuBr | EtN | DMF | 60 | 98 |
| 3 | CuCl | EtN | DMF | 60 | 85 |
Table 1: Optimization of S-arylation conditions for iodobenzoyl derivatives .
This reaction proceeds via a copper(I)-thiolate intermediate, followed by oxidative addition and reductive elimination (Scheme 1) . Electron-deficient aryl halides exhibit slower oxidative addition, necessitating higher catalyst loading.
Reactivity of the Imino Group
The imino (-N=C-) group demonstrates stability under mild acidic conditions but undergoes hydrolysis under harsh acidic or basic conditions:
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Hydrolysis : Treatment with triflic acid (10 eq., 60°C) selectively hydrolyzes the nitrile group in related compounds while preserving the imino functionality. In contrast, concentrated HSO cleaves the benzothiazole ring and hydrolyzes both nitrile and imino groups to yield malonamide derivatives (Scheme 2) .
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Reduction Attempts : Reduction of the imino group (e.g., using NaBH or catalytic hydrogenation) in similar compounds has been unsuccessful, likely due to steric hindrance from the ethyl and benzothiazole substituents .
Ester Group Transformations
The methyl ester at position 6 participates in standard ester reactions:
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Saponification : Treatment with NaOH (aq.) converts the ester to a carboxylic acid, enhancing water solubility for biological assays .
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Transesterification : Reacting with ethanol under acidic conditions yields the ethyl ester derivative, as demonstrated in structurally related benzothiazoles .
Benzothiazole Ring Modifications
The benzothiazole core undergoes electrophilic substitution, primarily at the electron-rich C-5 position:
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Nitration : HNO/HSO introduces a nitro group at C-5, which can be reduced to an amine for further functionalization.
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Halogenation : Br in acetic acid selectively brominates C-5, enabling cross-coupling reactions (e.g., Suzuki).
Coordination Chemistry
The sulfur and nitrogen atoms in the benzothiazole ring facilitate metal coordination:
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Cu(I) Complexation : Forms stable complexes with Cu(I) salts, critical for catalytic cycles in Ullmann reactions (Scheme 2) .
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Pd(II) Catalysis : Acts as a directing group in C–H activation reactions, enabling regioselective functionalization.
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzothiazole core, which is known for its diverse biological activities. The presence of the iodobenzoyl group enhances its reactivity and potential interactions with biological targets. The molecular formula is , and it has a molecular weight of 302.39 g/mol.
Biological Applications
-
Antimicrobial Activity :
- Compounds containing benzothiazole derivatives have been documented to exhibit antimicrobial properties. Research indicates that similar structures can inhibit the growth of various bacterial strains and fungi. For instance, studies have shown that benzothiazole derivatives can act against pathogens like Staphylococcus aureus and Escherichia coli .
-
Anticancer Potential :
- There is growing interest in the anticancer properties of benzothiazole derivatives. The compound's structure may allow for interaction with DNA or other cellular targets, potentially leading to apoptosis in cancer cells. Preliminary studies suggest that related compounds can inhibit tumor growth in vitro and in vivo models .
-
Enzyme Inhibition :
- Methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate may also serve as an enzyme inhibitor. Research has highlighted that benzothiazole derivatives can inhibit enzymes involved in various metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders .
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various chemical reactions involving benzothiazole precursors and iodobenzoyl derivatives. Understanding the synthetic pathways is crucial for developing analogs with enhanced efficacy or reduced toxicity.
Synthetic Route Overview:
| Step | Reaction Type | Key Reagents | Expected Product |
|---|---|---|---|
| 1 | Condensation | Benzothiazole derivative + Iodobenzoyl reagent | Intermediate compound |
| 2 | Cyclization | Intermediate + Ethylating agent | Methyl (2E)-3-Ethyl compound |
| 3 | Purification | Crystallization/Chromatography | Pure product |
Case Studies
- Study on Antibacterial Activity :
- Evaluation of Anticancer Properties :
Mechanism of Action
The mechanism of action of methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is not well understood. its structure suggests that it could interact with biological targets through multiple pathways:
Molecular Targets: Potential targets include enzymes that interact with benzothiazole or iodinated compounds.
Pathways Involved: The compound may affect signaling pathways involving iodine or sulfur-containing groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzothiazole Derivatives
Ethyl 2-imino-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate (CAS 86181-71-7)
- Structure: Shares the dihydrobenzothiazole core and carboxylate ester but lacks the 2-iodobenzoyl substituent. Instead, it features a methyl group at position 3 and a simpler imino group.
- Properties : The absence of iodine reduces molecular weight (C₁₁H₁₂N₂O₂S vs. C₁₈H₁₅IN₂O₃S) and lipophilicity. Its synthesis likely involves straightforward alkylation, contrasting with the target compound’s iodinated substituent, which may require specialized coupling reactions .
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate
- Structure: Features a benzothiazole-indole hybrid with a cyanoacetate group.
Substituent Variations and Stereochemistry
Ethyl (2E)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylvinyl]-...-carboxylate
- Structure : Contains a thiazolo[3,2-a]pyrimidine ring system with methoxy and phenylvinyl substituents. The (2E)-configuration aligns with the target compound’s stereochemical preference, but the fused pyrimidine ring alters rigidity and solubility.
- Spectroscopy : UV-Vis data (λ_max ~320 nm) suggest extended conjugation compared to the target compound, which may exhibit redshifted absorption due to iodine’s heavy atom effect .
Functional Group Impact
- Iodine vs. Methyl/Methoxy Groups : The 2-iodobenzoyl group in the target compound increases molecular polarizability and may enhance binding affinity in biological systems through halogen bonding. In contrast, methoxy groups (e.g., in ’s compound) donate electron density, altering redox properties .
Data Table: Structural and Spectroscopic Comparison
Biological Activity
Methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, which include antimicrobial, anticancer, antifungal, and antidiabetic properties. This article presents a detailed overview of the biological activity associated with this specific compound, synthesizing data from various studies and highlighting relevant findings.
- Molecular Formula: C₁₃H₁₄N₂O₂S
- Molecular Weight: 258.33 g/mol
- CAS Number: 84626-20-0
Antimicrobial Activity
Benzothiazole derivatives have shown significant antimicrobial properties. In vitro studies indicate that this compound exhibits potent activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC): The MIC values for this compound were reported to be below 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has identified benzothiazole derivatives as promising candidates in cancer treatment due to their ability to inhibit tumor cell proliferation. The compound under discussion has demonstrated selective cytotoxicity against several cancer cell lines:
- Cell Lines Tested: MDA-MB-231 (breast), HCT116 (colon), and HepG2 (liver).
- IC50 Values: The IC50 values for the compound were found to be 28 µM against MDA-MB-231 and 32 µM against HCT116 cells .
Antifungal Activity
The antifungal effects of this compound have also been evaluated. Studies indicate that it possesses significant antifungal properties, particularly against Candida albicans and Aspergillus niger:
- Activity Assessment: The compound showed a zone of inhibition greater than 15 mm at concentrations of 100 µg/mL .
The biological activities of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as:
- DNA Synthesis Inhibition: The compound interferes with DNA replication in cancer cells.
- Enzyme Inhibition: It inhibits key enzymes involved in metabolic pathways of bacteria and fungi.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Anticancer Effects:
- Antimicrobial Efficacy Study:
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl (2E)-3-ethyl-2-[(2-iodobenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate?
Answer:
The compound can be synthesized via a condensation reaction between 3-ethyl-2-amino-1,3-benzothiazole-6-carboxylate and 2-iodobenzoyl chloride under reflux conditions. A typical protocol involves:
- Reagents: Sodium acetate (0.1 mol) as a base, acetic acid (100 mL) as solvent .
- Procedure: Reflux the mixture for 3–5 hours, followed by precipitation, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid.
- Yield Optimization: Adjust stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to acyl chloride) to minimize side reactions .
Advanced: How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural validation?
Answer:
Discrepancies often arise from tautomerism (e.g., imino vs. enamine forms) or solvent effects. To address this:
- NMR Analysis: Compare experimental H-NMR chemical shifts with DFT-calculated values for both tautomers. For example, the imino proton typically appears at δ 8.5–9.0 ppm in DMSO-, while enamine protons are downfield-shifted .
- IR Spectroscopy: Confirm the presence of C=N stretching (1650–1680 cm) and ester C=O (1720–1740 cm) bands. Discrepancies may indicate incomplete acylation or hydrolysis .
- X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as done for analogous benzothiazoles .
Basic: What are the key steps for characterizing the purity of this compound?
Answer:
Use a multi-technique approach:
- HPLC: Employ a C18 column with acetonitrile/water (70:30 v/v) mobile phase; retention time should match reference standards (e.g., ~12.3 min at 254 nm) .
- Melting Point: Compare observed values (e.g., 138–140°C) with literature data; deviations >2°C suggest impurities .
- Elemental Analysis: Ensure calculated vs. experimental C/H/N/S values align within ±0.3% (e.g., C 56.97% calc. vs. 57.06% obs.) .
Advanced: How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
Answer:
- DFT Calculations: Optimize the geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. Fukui indices can identify reactive centers (e.g., the imino nitrogen and iodobenzoyl group) .
- Molecular Docking: Dock the compound into target proteins (e.g., kinases or antimicrobial enzymes) using AutoDock Vina. For example, a benzothiazole scaffold showed binding affinity (ΔG = −8.2 kcal/mol) to CDK1 kinase .
- ADMET Prediction: Use SwissADME to assess bioavailability (e.g., LogP ~3.2) and toxicity risks (e.g., hepatotoxicity alerts) .
Basic: What solvents and conditions are suitable for recrystallizing this compound?
Answer:
- Solvent Pair: DMF/acetic acid (3:1 v/v) is ideal due to moderate polarity and solubility at elevated temperatures .
- Procedure: Dissolve the crude product in hot solvent, filter, and cool to 4°C. Yield typically improves from 65% to 85% after two recrystallizations .
- Caution: Avoid prolonged heating to prevent ester hydrolysis .
Advanced: How can reaction kinetics be studied to optimize the synthesis of this compound?
Answer:
- Kinetic Monitoring: Use in-situ FTIR to track the disappearance of the acyl chloride peak (1800 cm) and formation of the imino C=N peak (1660 cm). Rate constants (k) follow pseudo-first-order kinetics .
- Activation Energy: Determine via Arrhenius plots (E ~45 kJ/mol for analogous benzothiazoles) to identify temperature-sensitive steps .
- Catalyst Screening: Test bases like triethylamine or DBU; sodium acetate provides optimal balance between rate and side reactions .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Perform reactions in a fume hood due to acetic acid fumes .
- Storage: Keep in a desiccator at −20°C to prevent hygroscopic degradation .
Advanced: How does substituent variation (e.g., iodine vs. chlorine) on the benzoyl group affect bioactivity?
Answer:
- Electron-Withdrawing Effects: Iodine enhances electrophilicity, increasing antimicrobial potency (e.g., MIC = 8 µg/mL vs. S. aureus vs. 32 µg/mL for chloro analogs) .
- Steric Effects: Bulkier groups (e.g., 2-iodo vs. 4-iodo) may reduce binding to hydrophobic enzyme pockets, as shown in docking studies .
- Synthetic Feasibility: Iodo derivatives require milder conditions (e.g., 60°C) to prevent C-I bond cleavage vs. 80°C for chloro analogs .
Basic: What analytical techniques confirm the (2E)-configuration of the imino group?
Answer:
- NOESY NMR: Correlate the imino proton with the adjacent ethyl group (NOE enhancement at δ 1.2–1.5 ppm confirms cis geometry) .
- X-ray Diffraction: Resolve the double bond geometry; the (2E) isomer shows a dihedral angle of 178° between benzothiazole and iodobenzoyl planes .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with improved properties?
Answer:
- Core Modifications: Replace the ethyl group with cyclopropyl to enhance metabolic stability (t increased from 2.1 to 4.8 h in vitro) .
- Substituent Effects: Introduce electron-donating groups (e.g., methoxy) on the benzoyl ring to improve solubility (LogS from −4.2 to −3.5) .
- Biological Screening: Test derivatives against a panel of cancer cell lines (e.g., IC = 1.8 µM for MCF-7 vs. 12.4 µM for parent compound) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
